BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate
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Overview
Description
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a benzyl group, a fluoropyridine moiety, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(3-fluoropyridin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoropyridine moiety is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(3-chloropyridin-4-yl)ethyl]carbamate
- Benzyl N-[2-(3-bromopyridin-4-yl)ethyl]carbamate
- Benzyl N-[2-(3-iodopyridin-4-yl)ethyl]carbamate
Uniqueness
Benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate is unique due to the presence of the fluorine atom in the pyridine ring. This fluorine atom enhances the compound’s stability and binding affinity compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
benzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-14-10-17-8-6-13(14)7-9-18-15(19)20-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGCDPSUOKHBLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=C(C=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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